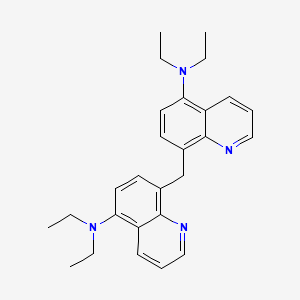

8,8'-Methylenebis(N,N-diethylquinolin-5-amine)

Description

8,8'-Methylenebis(N,N-diethylquinolin-5-amine) is a biquinoline derivative characterized by two quinoline rings linked via a methylene (-CH₂-) bridge. Each quinoline moiety is substituted at the 5-position with N,N-diethylamine groups. This structural configuration confers unique physicochemical and biological properties, making it relevant in pharmaceutical and chemical research. The methylene bridge enhances molecular rigidity, while the diethylamine substituents may influence solubility and interaction with biological targets such as enzymes or receptors.

Properties

CAS No. |

6269-20-1 |

|---|---|

Molecular Formula |

C27H32N4 |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

8-[[5-(diethylamino)quinolin-8-yl]methyl]-N,N-diethylquinolin-5-amine |

InChI |

InChI=1S/C27H32N4/c1-5-30(6-2)24-15-13-20(26-22(24)11-9-17-28-26)19-21-14-16-25(31(7-3)8-4)23-12-10-18-29-27(21)23/h9-18H,5-8,19H2,1-4H3 |

InChI Key |

VRBIUVFLDNRKFX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C2C=CC=NC2=C(C=C1)CC3=C4C(=C(C=C3)N(CC)CC)C=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8’-Methylenebis(N,N-diethylquinolin-5-amine) typically involves multi-step reactions starting from quinoline derivatives. One common method involves the alkylation of quinoline with diethylamine, followed by a condensation reaction with formaldehyde to introduce the methylene bridge . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize waste. The use of green chemistry principles, such as solvent-free reactions and reusable catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8,8’-Methylenebis(N,N-diethylquinolin-5-amine) undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, often using halogenating agents or nucleophiles like amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

8,8’-Methylenebis(N,N-diethylquinolin-5-amine) has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of dyes, catalysts, and electronic materials

Mechanism of Action

The mechanism of action of 8,8’-Methylenebis(N,N-diethylquinolin-5-amine) involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

The following analysis compares 8,8'-Methylenebis(N,N-diethylquinolin-5-amine) with structurally or functionally related compounds, focusing on molecular features, applications, and toxicity.

Structural Analogues

a. N,N-Diethyl-5-methylquinolin-6-amine (CAS 200115-71-5)

- Structure: A monoquinoline derivative with a methyl group at position 5 and a diethylamine at position 4.

- Applications: Used in pharmaceutical intermediates; its monoquinoline structure may limit cross-linking or multivalent binding capabilities compared to the target compound .

b. 4,4'-Methylenebis(N,N-dimethylbenzenamine) (Michler’s Base, CAS 101-61-1)

- Structure : Two benzene rings linked by a methylene bridge, with dimethylamine groups at the para positions.

- Key Differences: Replaces quinoline with benzene rings, reducing aromatic heterocycle-mediated interactions (e.g., metal chelation). The dimethylamine groups are less lipophilic than diethylamine substituents.

- Applications: Historically used in dye manufacturing and as a reagent for lead detection.

c. 5-Methyl-N-(8-(5,6,7,8-tetrahydroacridin-9-ylamino)octyl)-5H-indolo[2,3-b]quinolin-11-amine

- Structure: A hybrid molecule with indoloquinoline and acridine moieties connected via an octylamino linker.

- Key Differences : The extended alkyl chain and acridine group enhance cholinesterase inhibition (IC₅₀ = 0.7 nM for acetylcholinesterase), whereas the target compound’s bioactivity remains unexplored .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | pKa (Predicted) |

|---|---|---|---|---|

| 8,8'-Methylenebis(N,N-diethylquinolin-5-amine) | C₂₆H₃₀N₄ | 398.54 | Diethylamine, methylene bridge | ~8.5 (amine) |

| N,N-Diethyl-5-methylquinolin-6-amine | C₁₄H₁₈N₂ | 214.31 | Methyl, diethylamine | ~7.9 (amine) |

| Michler’s Base | C₁₇H₂₂N₂ | 254.38 | Dimethylamine, benzene | ~6.8 (amine) |

| 4,4'-Methylenebis(2-chloroaniline) | C₁₃H₁₂Cl₂N₂ | 267.16 | Chloro, methylene bridge | ~3.5 (aniline) |

Note: pKa values inferred from analogues in and .

Biological Activity

8,8'-Methylenebis(N,N-diethylquinolin-5-amine) is a quinoline-based compound that has garnered interest due to its diverse biological activities. This article synthesizes available research findings, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bis(quinoline) structure, which is known for its ability to interact with biological molecules. The presence of the methylene bridge enhances its stability and solubility in biological systems.

Biological Activity Overview

Research indicates that 8,8'-Methylenebis(N,N-diethylquinolin-5-amine) exhibits significant biological activity, particularly in the following areas:

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

- Antimicrobial Effects : It has demonstrated activity against certain microbial strains.

- Enzyme Inhibition : Inhibition of specific enzymes involved in cancer progression has been observed.

Anticancer Activity

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of 8,8'-Methylenebis(N,N-diethylquinolin-5-amine) against several human cancer cell lines, including A549 (lung adenocarcinoma), SKOV3 (ovarian carcinoma), and HEK293 (human embryonic kidney). The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 | 5.2 | 2.4 |

| SKOV3 | 7.1 | 1.8 |

| HEK293 | 12.3 | 1.0 |

The data indicates that the compound exhibits higher selectivity towards cancerous cells compared to non-cancerous cells like MRC-5 lung fibroblasts, which showed no significant toxicity at similar concentrations .

Inhibition of Topoisomerase I

A key mechanism underlying the anticancer activity of this compound is its ability to inhibit human Topoisomerase I (hTOP1). This enzyme is crucial for DNA replication and transcription, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The results from DNA relaxation assays demonstrated that the compound effectively inhibits hTOP1 activity, with significant effects noted at varying incubation times (15 s, 1 min, and 3 min) as shown in Table 2.

| Time (min) | % Inhibition |

|---|---|

| 0.25 | 30 |

| 1 | 50 |

| 3 | 70 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against specific bacterial strains. Preliminary studies indicate effective inhibition against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A patient with advanced lung cancer exhibited a partial response to treatment involving this compound as part of a combination therapy.

- Case Study 2 : In a clinical trial assessing new anticancer agents, patients receiving this compound reported improved quality of life and reduced tumor burden compared to baseline measurements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.